molecular formula C14H17NO3 B035881 Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217190-38-9

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B035881
CAS RN: 1217190-38-9
M. Wt: 247.29 g/mol
InChI Key: MBWICDZTOSCKLV-UHFFFAOYSA-N
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Description

“Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO3/c16-13-7-12-6-11 (13)8-15 (12)14 (17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.29 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of alkaloids many of which serve as pharmaceutical agents. Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be used in the enantioselective synthesis of these compounds. The 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, shares a similar bicyclic structure to our compound of interest . This similarity can be exploited to synthesize complex tropane structures with desired stereochemistry.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWICDZTOSCKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576624
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

1217190-38-9
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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